Shishijimicin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

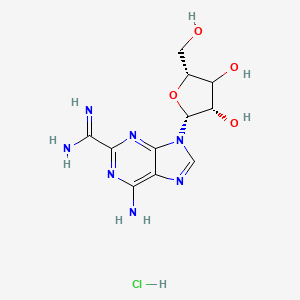

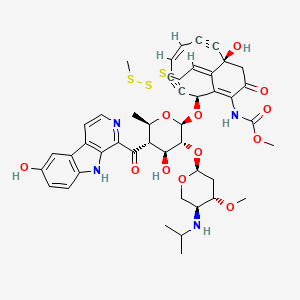

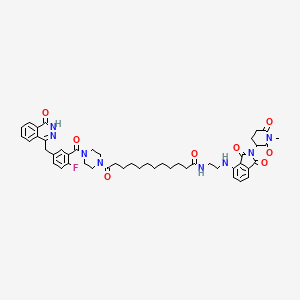

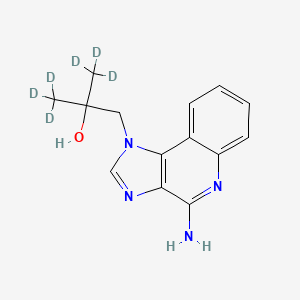

Shishijimicin B is a member of the enediyne family of natural products, known for their potent antitumor properties. It was isolated from the marine organism Didemnum proliferum in 2003. This compound, like its analogues, exhibits significant cytotoxicity, making it a promising candidate for cancer treatment research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of Shishijimicin B involves multiple steps, including the construction of the enediyne core, glycosidation, and trisulfide formation. Key steps include:

Ketalization of tetronic acid: This step involves the protection of the tetronic acid moiety.

Reduction with ethylene glycol and diisobutylaluminium hydride: This step reduces the ketalized intermediate.

Asymmetric addition of anion with selective protection: This step introduces chirality into the molecule.

Aldehyde oxidation via Swern oxidation and oxime formation: This step oxidizes the intermediate to form an oxime.

Intramolecular dipolar cycloaddition: This step forms the enediyne core.

Selective control of diastereoisomer formation: This step ensures the correct stereochemistry.

Removal of protection and completed oxidation: This step finalizes the enediyne core.

Coupling with lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt (LaCl3·2LiCl): This step couples the enediyne core with the glycoside.

Industrial Production Methods

Industrial production of this compound is not yet established due to its complex structure and the challenges associated with its synthesis. Current research focuses on optimizing synthetic routes to make production more feasible .

Analyse Chemischer Reaktionen

Types of Reactions

Shishijimicin B undergoes several types of chemical reactions, including:

Oxidation: Conversion of aldehydes to oximes.

Reduction: Reduction of ketalized intermediates.

Substitution: Introduction of glycosidic linkages.

Cycloaddition: Formation of the enediyne core through intramolecular dipolar cycloaddition.

Common Reagents and Conditions

Ethylene glycol and diisobutylaluminium hydride: Used for reduction.

Swern oxidation reagents: Used for aldehyde oxidation.

Knochel’s salt (LaCl3·2LiCl): Used for coupling reactions.

Major Products

The major products formed from these reactions include the enediyne core, glycosidic intermediates, and the final this compound molecule .

Wissenschaftliche Forschungsanwendungen

Shishijimicin B has several scientific research applications, particularly in the field of cancer treatment. Its potent cytotoxicity makes it a valuable candidate for the development of antibody-drug conjugates (ADCs). These conjugates can target cancer cells specifically, minimizing damage to healthy cells. Research has shown that this compound is more than 1,000 times as toxic to cancer cells as the anticancer drug taxol (Paclitaxel), highlighting its potential as a powerful chemotherapeutic agent .

Wirkmechanismus

Shishijimicin B exerts its effects through a mechanism known as Bergman cyclization. This process generates highly reactive diradicals that can cleave double-stranded DNA, leading to cell death. The molecular targets of this compound include DNA, where it intercalates and induces strand breaks. This mechanism is similar to other enediyne antibiotics, making it a potent cytotoxic agent .

Vergleich Mit ähnlichen Verbindungen

Shishijimicin B is part of the enediyne family, which includes compounds like calicheamicin, namenamicin, and esperamicin. These compounds share a similar mechanism of action involving DNA cleavage through Bergman cyclization. this compound is unique due to its specific glycosidic linkages and trisulfide moiety, which contribute to its high potency and specificity .

List of Similar Compounds

- Calicheamicin

- Namenamicin

- Esperamicin

- Shishijimicin A

- Shishijimicin C

This compound stands out due to its unique structural features and potent cytotoxicity, making it a promising candidate for further research and development in cancer therapeutics.

Eigenschaften

Molekularformel |

C45H50N4O12S3 |

|---|---|

Molekulargewicht |

935.1 g/mol |

IUPAC-Name |

methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2S,3R,4S,5S,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C45H50N4O12S3/c1-23(2)47-30-22-58-34(20-33(30)56-4)61-42-41(53)35(40(52)39-37-26(14-17-46-39)27-19-25(50)12-13-29(27)48-37)24(3)59-43(42)60-32-11-9-7-8-10-16-45(55)21-31(51)38(49-44(54)57-5)36(32)28(45)15-18-63-64-62-6/h7-8,12-15,17,19,23-24,30,32-35,41-43,47-48,50,53,55H,18,20-22H2,1-6H3,(H,49,54)/b8-7-,28-15+/t24-,30+,32+,33+,34+,35+,41+,42-,43+,45+/m1/s1 |

InChI-Schlüssel |

ZZARTURMLZVKIB-SVTPSXPYSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)